4-Benzyloxy-biphenyl

Vue d'ensemble

Description

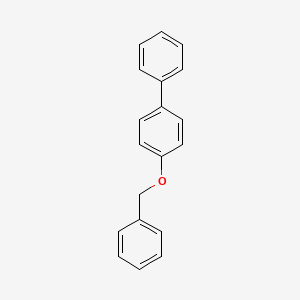

4-Benzyloxy-biphenyl is an organic compound with the molecular formula C19H16O. It consists of a biphenyl core with a benzyloxy group attached to one of the phenyl rings. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Benzyloxy-biphenyl can be synthesized through various methods. One common synthetic route involves the reaction of 4-benzyloxychlorobenzene with diphenylborinic anhydride . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial production to ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-Benzyloxy-biphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl core.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

4-Benzyloxy-biphenyl is widely used as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis. For instance, it has been utilized in the synthesis of various diaryl ethers and other biphenyl derivatives that exhibit pharmacological properties .

Material Science

Liquid Crystals

The compound's structural characteristics make it suitable for developing liquid crystals. Liquid crystals are materials that exhibit properties between those of liquids and solid crystals, which are essential for applications in display technologies. Research indicates that this compound can form mesogenic phases, contributing to the advancement of liquid crystal displays (LCDs) and other optoelectronic devices .

Pharmaceutical Development

Biological Activity

The compound exhibits diverse biological activities, including antimicrobial and anticancer properties. Studies have shown that this compound effectively inhibits the growth of various bacteria, including both Gram-positive and Gram-negative strains. For example:

| Compound | Minimum Inhibitory Concentration (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

In anticancer research, this compound has demonstrated cytotoxic effects against cancer cell lines such as SW480 (colorectal) and DU145 (prostate), with IC50 values indicating significant potential for further development .

| Cell Line | IC50 (µM) |

|---|---|

| SW480 | 5.2 |

| DU145 | 3.8 |

Mechanisms of Action

The biological activity of this compound is attributed to its ability to interact with cellular targets, influencing various biochemical pathways. It has been shown to induce oxidative stress through its oxidation products, leading to alterations in gene expression and cellular metabolism.

Case Studies

Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial activity of several biphenyl derivatives, including this compound. The results indicated its effectiveness against multiple bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Study 2: Anticancer Activity

In another study focusing on the cytotoxicity of biphenyl derivatives against cancer cell lines, this compound exhibited promising results. The findings highlight its potential as a lead candidate for further exploration in cancer therapy .

Mécanisme D'action

The mechanism of action of 4-Benzyloxy-biphenyl depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. Its molecular structure allows it to interact with different reagents and catalysts, facilitating the formation of new chemical bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Benzoylbiphenyl: Similar in structure but contains a carbonyl group instead of a benzyloxy group.

4-Phenylphenyl benzyl ether: Another related compound with slight variations in the substituent groups.

Uniqueness

4-Benzyloxy-biphenyl is unique due to its benzyloxy group, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in specific synthetic applications and material science research.

Activité Biologique

4-Benzyloxy-biphenyl, a biphenyl derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. Understanding its biological activity is crucial for further development and application in therapeutic contexts.

Chemical Structure and Properties

This compound consists of a biphenyl core with a benzyloxy group at the para position. This structural modification enhances its hydrophobic interactions, potentially increasing its bioactivity against various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzyloxy group facilitates binding to hydrophobic pockets within proteins, while the biphenyl structure allows for π-π stacking interactions with aromatic amino acids in target proteins .

Antimicrobial Activity

Recent studies have shown that biphenyl derivatives, including this compound, exhibit significant antimicrobial properties. They have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Properties

This compound has been evaluated for its anticancer effects, particularly against colorectal and prostate cancer cell lines. Research indicates that this compound induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, studies have reported IC50 values in the low micromolar range, indicating potent cytotoxicity against cancer cells .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on human monoamine oxidases (hMAOs), particularly hMAO-B. In vitro assays revealed that several benzyloxy-substituted compounds exhibited strong inhibitory actions against hMAO-B, with some derivatives showing IC50 values as low as 0.067 μM. This suggests potential applications in treating neurological disorders where hMAO inhibition is beneficial .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various biphenyl derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the strain tested.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Study 2: Anticancer Activity

In a comparative study on the cytotoxicity of biphenyl derivatives against cancer cell lines SW480 (colorectal) and DU145 (prostate), this compound showed promising results.

| Cell Line | IC50 (µM) |

|---|---|

| SW480 | 5.2 |

| DU145 | 3.8 |

These findings highlight the compound's potential as a lead candidate for further development in cancer therapy.

Propriétés

IUPAC Name |

1-phenyl-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O/c1-3-7-16(8-4-1)15-20-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCLAPRSZLWPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389208 | |

| Record name | 4-Benzyloxy-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84954-30-3 | |

| Record name | 4-Benzyloxy-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the liquid crystalline properties of 4-benzyloxy-biphenyl and its derivatives?

A: While this compound itself does not exhibit liquid crystalline properties [], its incorporation into larger molecular structures can induce liquid crystallinity. For instance, when incorporated as a side chain in poly[4-(methacryloxy)hexanoloxy-4'-benzyloxy biphenyl], a nematic phase is observed []. Interestingly, dimeric compounds containing this compound connected to cholesterol through varying alkanedioate linkers demonstrate a range of liquid crystalline behaviors, including smectic and cholesteric phases. This highlights the influence of molecular structure and symmetry on the liquid crystalline properties of these compounds [].

Q2: How can this compound be synthesized?

A: this compound can be synthesized through several routes. One method involves using 4-hydroxybiphenyl as a starting material and subjecting it to a multi-step synthesis including esterification, Friedel-Crafts acetylation, benzylation, chloroform reaction, and catalytic hydrogenolysis. This approach results in an overall yield of 57.8% []. Another study describes its use as a building block in the synthesis of side-chain liquid crystalline polymers, although the specific synthetic details for the this compound precursor are not provided in that particular study [].

Q3: What analytical techniques are used to characterize this compound and its derivatives?

A3: Various analytical methods are employed to characterize this compound and its derivatives. Common techniques include:

- Nuclear Magnetic Resonance Spectroscopy (NMR): Used to confirm the structure of this compound derivatives, particularly by analyzing proton (1H) NMR spectra [, ].

- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule [].

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound [].

- Elemental Analysis: Confirms the elemental composition of the synthesized compound [].

- Differential Scanning Calorimetry (DSC): Used to study the phase transition behavior of liquid crystalline materials containing this compound [, ].

- Polarizing Microscopy: Employed to visually observe and characterize the liquid crystalline phases exhibited by compounds containing this compound [].

Q4: Can this compound be used in materials with nonlinear optical properties?

A: Yes, incorporating this compound as a side chain in liquid crystalline polymers can enhance their nonlinear optical properties []. The liquid crystalline nature of the polymer matrix allows for the alignment of the this compound units, which can improve the material's ability to interact with light in a nonlinear manner. This has potential applications in areas such as optical switching and data storage.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.